1-(naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid
CAS No.: 1240503-64-3
Cat. No.: VC6795637
Molecular Formula: C15H10N2O4
Molecular Weight: 282.255
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240503-64-3 |
|---|---|
| Molecular Formula | C15H10N2O4 |
| Molecular Weight | 282.255 |
| IUPAC Name | 1-naphthalen-2-ylpyrazole-3,4-dicarboxylic acid |
| Standard InChI | InChI=1S/C15H10N2O4/c18-14(19)12-8-17(16-13(12)15(20)21)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,18,19)(H,20,21) |
| Standard InChI Key | DUCYPCVLYKCPDD-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)N3C=C(C(=N3)C(=O)O)C(=O)O |
Introduction
Structural and Electronic Properties
Molecular Architecture
The target compound features a pyrazole ring substituted at position 1 with a naphthalen-2-yl group and at positions 3 and 4 with carboxylic acid moieties. This arrangement introduces significant steric and electronic effects, as the naphthalene system’s planar aromaticity interacts with the pyrazole’s dipole moment. Comparative studies of similar structures, such as 5-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid, reveal that substituent positioning critically influences solubility and crystallinity .
Electronic Structure Analysis
Semi-empirical AM1 calculations on related pyrazole-carboxamides demonstrate that electron-withdrawing groups (e.g., carboxylic acids) reduce the pyrazole ring’s electron density, stabilizing intermediates during synthesis . For 1-(naphthalen-2-yl)-1H-pyrazole-3,4-dicarboxylic acid, this effect is amplified by the dual carboxyl groups, potentially enhancing reactivity toward nucleophiles.
Synthetic Methodologies
Precursor Selection
Synthesis of pyrazole-carboxylic acid derivatives typically begins with furan-2,3-dione precursors reacting with substituted hydrazines. For example, 1H-pyrazole-3-carboxylic acid is synthesized via cyclocondensation of furan-2,3-dione and phenylhydrazine, followed by hydrolysis . Adapting this approach, naphthalen-2-ylhydrazine could replace phenylhydrazine to introduce the naphthalene moiety.
Acid Chloride Intermediate
Conversion of the carboxylic acid to its acid chloride (e.g., using thionyl chloride) enables subsequent reactions with diamines or alcohols. In a study of pyrazole-3-carboxamides, the acid chloride intermediate reacted with 2,3-diaminopyridine to yield cyclized products . For the target compound, controlled esterification or amidation of the dicarboxylic acid could be achieved via selective protection-deprotection strategies.
Decarboxylation and Functionalization
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR: The naphthalen-2-yl group’s aromatic protons typically resonate between δ 7.5–8.5 ppm as multiplet signals, while pyrazole ring protons appear as singlets near δ 6.5–7.0 ppm . Carboxylic acid protons are often observed as broad singlets around δ 12–13 ppm, though they may exchange with deuterated solvents.
13C NMR: Carboxylic carbons resonate at δ 165–175 ppm, while the pyrazole carbons adjacent to electron-withdrawing groups show upfield shifts (δ 140–150 ppm) .
Infrared (IR) Spectroscopy
Strong absorption bands at 2500–3000 cm⁻¹ (O-H stretch of carboxylic acids) and 1680–1720 cm⁻¹ (C=O stretch) are characteristic. The naphthalene system’s C-H bending vibrations appear near 750–850 cm⁻¹ .
Mass Spectrometry
High-resolution mass spectra of analogous compounds, such as 3-(naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid, exhibit molecular ion peaks matching their molecular weights (e.g., m/z 291.30 for C₁₇H₁₃N₃O₂) . Fragmentation patterns typically involve loss of CO₂ and H₂O.
Challenges and Future Directions
Synthetic Optimization
Achieving regioselective dicarboxylation on the pyrazole ring requires precise control of reaction conditions. Microwave-assisted synthesis, as used in pyrazoline-carbothioamide production, could reduce reaction times and improve yields .
Computational Modeling
Further AM1 or density functional theory (DFT) studies could predict reactivity sites and optimize synthetic pathways. Transition state analysis of cyclocondensation reactions may elucidate kinetic barriers .
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